6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features both iodine and nitro functional groups attached to a pyrrolo[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine typically involves multi-step procedures. One common method includes the iodination of 3-nitro-1H-pyrrolo[3,2-b]pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine and nitro groups.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially modifying the pyrrolo[3,2-b]pyridine core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the iodine atom.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Reduction: Formation of 6-amino-3-nitro-1H-pyrrolo[3,2-b]pyridine.
Oxidation: Various oxidized derivatives of the pyrrolo[3,2-b]pyridine core.
Scientific Research Applications
6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate the compound’s interaction with biological molecules through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the nitro group.
6-Amino-3-nitro-1H-pyrrolo[3,2-b]pyridine: Similar structure with an amino group instead of iodine.
3-Nitro-1H-pyrrolo[3,2-b]pyridine: Lacks the iodine atom but retains the nitro group.
Uniqueness
6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for diverse chemical modifications. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable tool in various research applications.
Properties
IUPAC Name |
6-iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSUAANIVBCNIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2[N+](=O)[O-])I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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